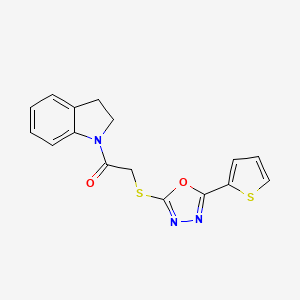
2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule belonging to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by its multi-functional groups, making it a versatile candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: : This step involves the cyclization of a precursor amine and a ketone under acidic or basic conditions.
Introduction of the Methoxyacetyl Group: : This is achieved through acylation using methoxyacetyl chloride.
Attachment of the Benzenesulfonamide Group: : Sulfonamide formation is usually carried out by reacting a sulfonyl chloride with an amine.
Industrial production may involve optimized reaction conditions, including temperature control, solvent selection, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : The sulfonamide group can be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: : Potential formation of sulfoxides or sulfones.
Reduction: : Conversion to corresponding amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for a wide range of applications:
Chemistry: : Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Explored for its potential role in enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: : Evaluated as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways
The compound’s biological activity is primarily attributed to its interaction with specific enzymes and receptors. For instance, the sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. The methoxyacetyl group may enhance binding affinity to biological targets by improving lipophilicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzenesulfonamide: : Lacks the tetrahydroquinoline core, resulting in different biological activity.
N-Methoxyacetylbenzenesulfonamide: : Similar in structure but lacks the tetrahydroquinoline moiety, altering its pharmacological properties.
Highlighting Its Uniqueness
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, making it a versatile molecule with the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities highlight its potential as a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-9-8-16(27-2)12-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQSOUICASGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}PROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2688803.png)
![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)
![3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2688807.png)
![N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2688809.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2688811.png)







![4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine](/img/structure/B2688823.png)

